molecular formula C18H22N2O5S B3647908 N-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}-4-methylbenzenesulfonamide

N-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}-4-methylbenzenesulfonamide

Cat. No.: B3647908
M. Wt: 378.4 g/mol
InChI Key: JAIKZWMGNPIKII-UHFFFAOYSA-N
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Description

The compound “N-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)-4-methylbenzenesulfonamide” is a complex organic molecule. It contains a 3,4-dimethoxyphenethylamine moiety, which is a phenylethylamine, an aromatic ether, and an alkaloid . This moiety is often used as a precursor for the synthesis of isoquinolines .


Synthesis Analysis

The synthesis of similar compounds involves various chemical reactions. For instance, the synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxooctanamide involves the use of 3,4-dimethoxy-1-glycyl benzene hydrobromate, 3,4,5-trimethoxy toluylic acid, DMAP, and EDCIHCl . The reaction is carried out in anhydrous methylene chloride under nitrogen protection .


Molecular Structure Analysis

The molecular structure of similar compounds like N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxooctanamide has been determined . The molecular formula is C18H27NO4 and the molecular weight is 321.4 g/mol . The compound has a topological polar surface area of 64.6 Ų and a complexity of 359 .


Chemical Reactions Analysis

The chemical reactions involving similar compounds are diverse. For example, alkyl substitution on the nitrogen of benzamide can yield compounds with potent antiulcer activities at oral doses of 50-400 mg/kg .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds like N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxooctanamide have been analyzed . The compound has a molecular weight of 321.4 g/mol, an XLogP3 of 2, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 4 .

Future Directions

The future directions for the study of “N-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)-4-methylbenzenesulfonamide” and similar compounds could involve further functionalization of these compounds , as well as exploration of their potential antiulcer activities .

Properties

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methylphenyl)sulfonylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5S/c1-13-4-7-15(8-5-13)26(22,23)20-18(21)19-11-10-14-6-9-16(24-2)17(12-14)25-3/h4-9,12H,10-11H2,1-3H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAIKZWMGNPIKII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NCCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>56.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49647158
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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